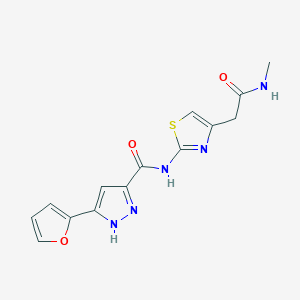

5-(furan-2-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3S/c1-15-12(20)5-8-7-23-14(16-8)17-13(21)10-6-9(18-19-10)11-3-2-4-22-11/h2-4,6-7H,5H2,1H3,(H,15,20)(H,18,19)(H,16,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQGVTZHNNBISA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CSC(=N1)NC(=O)C2=NNC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(furan-2-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Core Structure : Pyrazole ring

- Substituents : Furan and thiazole moieties, along with a methylamino group

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, leading to anti-cancer and anti-inflammatory effects.

Anti-Cancer Activity

Research indicates that compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives of thiazole and pyrazole have been evaluated for their anticancer properties:

-

Cytotoxicity Studies :

- A study demonstrated that thiazole-linked compounds exhibited IC50 values below 20 µM against A549 lung adenocarcinoma cells, indicating potent anti-cancer activity .

- Another compound in the same family showed equipotent activity against Jurkat and A-431 cell lines with IC50 values lower than doxorubicin .

- Mechanism of Action :

Anti-Inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored:

- Inhibition of COX Enzymes :

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

- Thiazole Moiety : The presence of the thiazole ring has been linked to enhanced cytotoxicity and selectivity against cancer cells. Modifications at specific positions on the thiazole can significantly alter the potency of these compounds .

- Furan and Pyrazole Interactions : The furan ring contributes to the lipophilicity of the molecule, potentially enhancing membrane permeability and bioavailability .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | A549 (lung cancer) | <20 | |

| Cytotoxicity | Jurkat (T-cell leukemia) | <10 | |

| COX-II Inhibition | In vitro assays | IC50 < 30 |

Case Studies

Several studies have highlighted the efficacy of similar compounds:

- Evren et al. (2019) developed novel thiazole derivatives and tested them against NIH/3T3 mouse embryoblast cells and A549 cells, showing strong selectivity and low toxicity .

- Calvez et al. (2020) reported on pyrazolic HIV inhibitors that demonstrated promising antiviral activity without belonging to existing drug classes, indicating a unique mechanism that could be explored further for other viral infections .

Scientific Research Applications

Key Structural Features

| Feature | Description |

|---|---|

| Furan Ring | Contributes to biological activity |

| Thiazole Moiety | Enhances interaction with biological targets |

| Pyrazole Core | Imparts stability and reactivity |

Anticancer Activity

Recent studies have indicated that compounds similar to 5-(furan-2-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide exhibit significant anticancer properties. For instance, a study demonstrated that thiazole derivatives showed potent cytotoxic effects against various cancer cell lines, including A431 and HT29, with IC50 values lower than standard chemotherapeutics like doxorubicin . The mechanism of action appears to involve the inhibition of Bcl-2 protein, crucial for cancer cell survival.

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Research indicates that thiazole-containing compounds exhibit activity against both Gram-positive and Gram-negative bacteria. A case study reported that certain thiazole derivatives displayed antibacterial activity comparable to norfloxacin, suggesting that modifications in the thiazole structure could enhance efficacy .

Anti-inflammatory Effects

There is emerging evidence that compounds containing pyrazole and thiazole moieties may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Table 2: Structure-Activity Relationship (SAR)

| Structural Modification | Effect on Activity |

|---|---|

| m,p-Dimethyl substitution in phenyl | Increased cytotoxicity |

| Replacement of N,N-dimethyl with methyl | Essential for activity |

| Presence of electron-withdrawing groups | Enhanced antimicrobial properties |

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives revealed that the incorporation of a pyrazole ring significantly improved anticancer activity against various cell lines. The lead compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, indicating its potential as a novel anticancer agent .

Case Study 2: Antimicrobial Activity

In another investigation, a new class of thiazole derivatives was synthesized and tested against common bacterial strains. Results showed that the modifications led to enhanced antibacterial effects, with some compounds outperforming existing antibiotics . This highlights the potential for developing new antimicrobial agents based on this scaffold.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features and Differences

The compound’s unique combination of heterocycles and substituents distinguishes it from analogues. Below is a comparative analysis:

Notes:

- Thiazole vs. Thiophene : The target compound’s thiazole ring (containing nitrogen and sulfur) may enhance hydrogen bonding and metabolic stability compared to thiophene-based analogues (sulfur-only), as seen in compound 21 .

- Furan vs. Benzene : The furan-2-yl group in the target compound and compound 31 may confer improved π-π stacking interactions compared to bulkier aryl groups (e.g., trifluoromethylphenyl in 1f ).

Physicochemical Properties

- Melting Points: Compound 21: 297°C (high, likely due to nitro group polarity). Compound 4: 114–116°C (lower, attributed to ester and phenyl groups). Target Compound: Unknown, but the methylamino group may reduce melting point compared to nitro analogues.

- Solubility: The methylamino group in the target compound could enhance aqueous solubility relative to nitro- or fluorophenyl-containing analogues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(furan-2-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis involves multi-step reactions, including coupling of furan, thiazole, and pyrazole moieties. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or ethanol) to enhance solubility of intermediates .

- Catalysis : Potassium carbonate (K₂CO₃) or similar bases improve reaction efficiency in nucleophilic substitutions .

- Temperature control : Maintain reflux conditions (e.g., 80–100°C) for cyclization steps to ensure complete conversion .

- Purification : Recrystallization from ethanol/water mixtures or DMF yields pure products (64–74% yields) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Use ¹H-NMR to confirm the presence of methylamino (-NHCH₃), thiazole protons, and furan ring protons. ¹³C-NMR resolves carbonyl (C=O) and heterocyclic carbons .

- IR spectroscopy : Identify key functional groups (e.g., amide C=O at ~1650 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .

- HPLC : Monitor reaction progress and purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa or MCF-7) due to thiazole and pyrazole moieties’ known anticancer activity .

- Enzyme inhibition : Screen against kinases or proteases, as thiazole derivatives often modulate these targets .

- Anti-inflammatory potential : Measure inhibition of COX-2 or TNF-α in macrophage models, leveraging furan’s anti-exudative properties .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., methylamino or furan groups) and compare activity datasets .

- Target validation : Use siRNA or CRISPR knockout models to confirm if observed effects (e.g., anticancer activity) are target-specific .

- Meta-analysis : Cross-reference bioactivity data from analogs (e.g., thiazolo-pyridines or benzimidazoles) to identify conserved pharmacophores .

Q. How can computational methods predict the compound’s interaction with multi-target biological systems?

- Methodological Answer :

- Molecular docking : Simulate binding to kinases (e.g., EGFR) or GPCRs using AutoDock Vina, focusing on thiazole and pyrazole interactions .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify persistent binding modes .

- Network pharmacology : Build protein-protein interaction networks to map off-target effects (e.g., via STRING or KEGG databases) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Reaction scalability : Optimize exothermic steps (e.g., cyclization) using flow chemistry to control temperature and prevent racemization .

- Chiral purity : Employ chiral HPLC or enzymatic resolution to isolate enantiomers, critical for pharmacodynamic consistency .

- Process analytics : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate stereochemistry .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- PK/PD modeling : Measure bioavailability and half-life in rodent models to identify metabolic bottlenecks (e.g., cytochrome P450-mediated degradation) .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and tissue penetration .

- Toxicology profiling : Assess hepatotoxicity and cardiotoxicity using organ-on-chip models to bridge in vitro-in vivo gaps .

Methodological Development Questions

Q. What advanced analytical techniques can resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- 2D NMR (e.g., HSQC, HMBC) : Assign quaternary carbons and confirm connectivity in crowded spectral regions (e.g., thiazole-pyrazole junctions) .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, critical for patenting and SAR studies .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulae with <5 ppm error, distinguishing isobaric intermediates .

Q. How can machine learning improve the prediction of synthetic pathways for novel analogs?

- Methodological Answer :

- Dataset curation : Compile reaction data from Reaxys or SciFinder, focusing on thiazole-carboxamide syntheses .

- Algorithm training : Use graph neural networks (GNNs) to predict feasible routes based on molecular fingerprints .

- Validation : Compare AI-predicted routes with literature methods (e.g., and ) to assess accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.